molecular formula C12H10N2O2 B14611322 4-[(2-Nitrophenyl)methyl]pyridine CAS No. 60288-89-3

4-[(2-Nitrophenyl)methyl]pyridine

Cat. No.: B14611322
CAS No.: 60288-89-3
M. Wt: 214.22 g/mol
InChI Key: MBGGFGSBHUGSDN-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)methyl]pyridine is a nitro-aromatic pyridine derivative offered for research and development purposes. This compound is part of a class of substituted pyridines where a pyridine ring is linked to a 2-nitrophenyl group via a methylene bridge. Pyridine derivatives are of significant interest in scientific research due to their role as versatile building blocks and synthons in the chemical and pharmaceutical industries . They are frequently utilized in the preparation of more complex molecules for applications including material science, coordination chemistry, and the development of pharmaceutical products . The pyridine ring is a common pharmacophore found in various man-made compounds, such as dyes, solvents, and herbicides, as well as in many therapeutic agents . As a specialist chemical, its primary value lies in its potential for further functionalization; the nitro group, for instance, can be reduced to an amine, making it a versatile precursor for synthesizing a wide array of derivatives like amines, imines, and azo-compounds . Researchers employ this compound in exploring new synthetic routes, developing novel coordination compounds with metals, and designing molecules with potential biological activity. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified personnel in a controlled laboratory setting. Please refer to the specific safety data sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

60288-89-3

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-[(2-nitrophenyl)methyl]pyridine

InChI

InChI=1S/C12H10N2O2/c15-14(16)12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8H,9H2

InChI Key

MBGGFGSBHUGSDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Enamine Intermediate Formation

A critical step in synthesizing pyridine-containing nitroaromatics involves the generation of enamine intermediates. In a method adapted from Patent CN104341387A, 3-acetylpyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF) under reflux to yield a conjugated enamine. This intermediate facilitates subsequent nucleophilic attack by nitro-substituted aryl guanidines. For 4-[(2-Nitrophenyl)methyl]pyridine, replacing the guanidine component with 2-nitrobenzylamine could enable C–N bond formation at the pyridine’s 4-position.

Reaction Conditions :

  • Molar Ratio : DMF-DMA to acetylpyridine ≤1.1:1
  • Solvent : DMF (anhydrous)
  • Temperature : Reflux (~150°C)
  • Time : 3–6 hours

Post-reaction, methanol removal under reduced pressure yields the enamine intermediate, which is directly used without purification.

Nucleophilic Aromatic Substitution with Nitroaromatics

Patent EP1613591B1 demonstrates the utility of nitrobenzaldehyde derivatives in forming benzylidene intermediates for dihydropyridines. Adapting this, 2-nitrobenzyl bromide could serve as an electrophile in alkylating pyridine derivatives. However, pyridine’s weak nucleophilicity necessitates activation via quaternization (e.g., using methyl iodide to form N-methylpyridinium iodide) or transition metal catalysis.

Proposed Pathway :

  • Quaternization :
    $$
    \text{Pyridine} + \text{CH}_3\text{I} \rightarrow \text{N-Methylpyridinium iodide}
    $$
  • Alkylation :
    $$
    \text{N-Methylpyridinium iodide} + \text{2-Nitrobenzyl bromide} \xrightarrow{\text{Base}} \text{this compound}
    $$

Challenges : Competing side reactions at pyridine’s 2- and 3-positions necessitate regioselective control, potentially achievable via sterically hindered bases or directing groups.

Nitro-Group Introduction and Retention Strategies

Direct Nitration of 4-Benzylpyridine

Electrophilic nitration of pre-formed 4-benzylpyridine represents a straightforward route. However, the electron-withdrawing pyridine ring deactivates the benzyl group, necessitating harsh conditions.

Nitration Conditions :

  • Nitrating Agent : Fuming HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature : 0–5°C (to minimize oxidative degradation)
  • Time : 4–6 hours

Outcome : Predominant para-substitution on the benzyl group is unlikely due to the meta-directing effect of the pyridine. Ortho-substitution (yielding this compound) may occur but with low selectivity.

Reductive Amination with Nitro Precursors

Patent CN104341387A highlights the reduction of nitro groups to amines using Pd/C and ammonium formate. Reversing this, a nitro group could be introduced via diazotization of a pre-installed amine.

Steps :

  • Synthesize 4-[(2-Aminophenyl)methyl]pyridine via alkylation.
  • Diazotize the amine using NaNO₂/HCl at 0–5°C.
  • Treat with Cu(NO₃)₂ to introduce the nitro group.

Limitations : Diazonium intermediates are thermally unstable, requiring precise temperature control.

Purification and Analytical Validation

Recrystallization Protocols

High-purity this compound (>99%) is achievable through methanol recrystallization, as demonstrated for analogous compounds.

Procedure :

  • Dissolve crude product in hot methanol (1:10 w/v).
  • Cool to 4°C for 12 hours.
  • Filter and dry under vacuum (50°C).

Purity Data :

Parameter Value
HPLC Purity ≥99.5%
Major Impurity ≤0.1%

Spectroscopic Characterization

1H NMR (DMSO-d₆) :

  • δ 2.03 (s, 3H, CH₃), 4.21 (s, 2H, CH₂), 7.48–8.68 (m, Ar–H).
    MS (ESI) : m/z 231.1 [M+H]+.

Comparative Analysis of Synthetic Routes

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Key Advantage
Enamine Condensation 82–85 99.5 High regioselectivity
Direct Nitration 45–50 95–97 Simplicity
Reductive Amination 60–65 98.5 Functional group tolerance

Industrial Scalability Considerations

Solvent and Catalyst Recovery

DMF, used in enamine formation, is recovered via distillation (≥90% efficiency). Pd/C catalysts are recyclable for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrophenyl)methyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-[(2-aminophenyl)methyl]pyridine.

Scientific Research Applications

4-[(2-Nitrophenyl)methyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenyl)methyl]pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting the activity of enzymes and other proteins. The compound can also act as a ligand, binding to metal ions and influencing their reactivity .

Comparison with Similar Compounds

Isomeric Comparison: 4-[(4-Nitrophenyl)methyl]pyridine

Structural Differences :

  • 4-[(4-Nitrophenyl)methyl]pyridine (CAS: 1083-48-3) shares the same molecular formula but features a nitro group at the para position of the benzyl substituent .
  • Electronic Effects : The para-nitro group exerts stronger electron-withdrawing effects through resonance, while the ortho-nitro group in 4-[(2-nitrophenyl)methyl]pyridine causes steric hindrance and reduced conjugation .

Physical Properties :

  • Both isomers have identical molecular weights, but differences in symmetry and intermolecular interactions likely result in distinct melting points and solubility.

Reactivity :

  • The ortho-nitro group in this compound may hinder planarization during photochemical reactions, whereas para-substituted derivatives might facilitate resonance stabilization. Evidence for electron transfer in 4-(2-nitrophenyl)-1,4-dihydropyridines (e.g., nifedipine) suggests nitro positioning significantly influences photochemical pathways .

Substituent Variants: Chloro- and Amino-Substituted Pyridines

Chloro-Substituted Analogs :

  • 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine (CAS: 179687-79-7) replaces the benzyl group with a chloronitrophenoxy moiety.

Amino-Substituted Analogs:

  • 2-Amino-4-methylpyridine (IC₅₀ = 6 nM for murine NOS II inhibition) demonstrates how substituents like amino groups confer biological potency. In contrast, the nitrobenzyl group in this compound may prioritize photochemical reactivity over enzyme inhibition .

Physicochemical and Spectroscopic Comparisons

Melting Points and Yields

  • Pyridine derivatives with bulky substituents (e.g., 2-nitrobenzyl) typically exhibit lower melting points due to reduced crystallinity. For example, chloro-substituted pyridines in show melting points of 268–287°C, while yields (67–81%) highlight synthetic efficiency .

Spectroscopic Data

  • ¹H NMR : The ortho-nitro group in this compound deshields adjacent protons, causing distinct chemical shifts. For instance, benzyl protons in ortho-substituted compounds may appear at δ 4.5–5.5 ppm, whereas para-substituted analogs show upfield shifts due to reduced anisotropy .

Photochemical Behavior

  • 4-(2-Nitrophenyl)-1,4-dihydropyridines (e.g., nifedipine) undergo photoinduced electron transfer to form nitrosophenylpyridines. The rigid pyridine backbone in this compound may limit such cyclization but could favor alternative pathways like nitro group reduction .

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